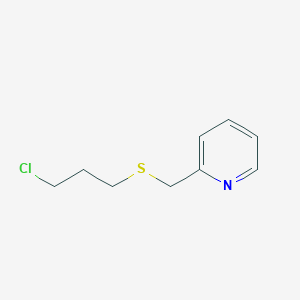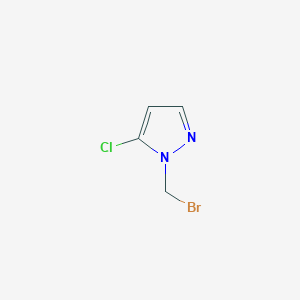
2-(3-chloropropylsulfanylmethyl)pyridine
Vue d'ensemble
Description
2-(3-chloropropylsulfanylmethyl)pyridine is an organic compound that features a pyridine ring attached to a chloropropyl sulphide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropylsulfanylmethyl)pyridine typically involves the reaction of pyridine derivatives with chloropropyl sulphide under specific conditions. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chloropropylsulfanylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphide group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-chloropropylsulfanylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(3-chloropropylsulfanylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity . The sulphide group can undergo redox reactions, contributing to its reactivity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar structural features but different reactivity and applications.
Pyridinium salts: These compounds share the pyridine ring structure and are known for their diverse reactivity and applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(3-chloropropylsulfanylmethyl)pyridine is unique due to its combination of a pyridine ring and a chloropropyl sulphide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12ClNS |
|---|---|
Poids moléculaire |
201.72 g/mol |
Nom IUPAC |
2-(3-chloropropylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8H2 |
Clé InChI |
PAUTVGCJEKOAPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSCCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methylthiopyrido[3,4-d]pyrimidine](/img/structure/B8497646.png)





![3-Pyridinamine,n-[[4-(dimethylamino)phenyl]methyl]-6-(1-methylethyl)-](/img/structure/B8497697.png)
